tert-butyl 3,8-dioxoazecane-1-carboxylate is a chemical compound categorized under the class of azecane derivatives, which are cyclic compounds containing nitrogen atoms in their structure. The compound features a tert-butyl group, which is a branched alkyl group known for enhancing the stability and solubility of organic molecules. This compound is significant in medicinal chemistry and organic synthesis due to its potential applications in drug development and as a synthetic intermediate.
The compound can be identified by its unique Chemical Abstracts Service (CAS) number, which is essential for cataloging and referencing in chemical databases. It falls under the broader category of carboxylates, specifically esters derived from carboxylic acids. The structure comprises a dioxoazecane framework, indicating the presence of two carbonyl groups (C=O) within the azecane ring.
The synthesis of tert-butyl 3,8-dioxoazecane-1-carboxylate typically involves multi-step organic reactions that may include:
The synthesis may require specific conditions such as controlled temperature and pressure, along with careful selection of solvents to optimize yield and purity. For example, using dioxane as a solvent can facilitate certain reactions but may also introduce environmental concerns due to its toxicity.
The molecular structure of tert-butyl 3,8-dioxoazecane-1-carboxylate can be represented as follows:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.
tert-butyl 3,8-dioxoazecane-1-carboxylate is reactive due to the presence of carbonyl groups, making it susceptible to nucleophilic attack. Key reactions include:
The reactivity profile suggests that this compound could serve as an intermediate in synthesizing more complex molecules or as a potential drug candidate.
The mechanism of action for compounds like tert-butyl 3,8-dioxoazecane-1-carboxylate typically involves:
Relevant data should be acquired through experimental methods or reliable chemical databases for precise information.
tert-butyl 3,8-dioxoazecane-1-carboxylate has potential applications in:
The synthesis of tert-butyl 3,8-dioxoazecane-1-carboxylate relies on strategic multi-step sequences starting from accessible precursors. A prominent pathway employs epoxide-amine coupling, where 2-(chloromethyl)oxirane reacts with benzylamine under basic conditions to form an azetidine intermediate. Subsequent N-Boc protection using di-tert-butyl dicarbonate (Boc₂O) yields tert-butyl 3-hydroxyazetidine-1-carboxylate. This intermediate undergoes controlled oxidation to introduce the 3-oxo functionality, a critical precursor for downstream ring expansion to azecane derivatives [2]. Alternative routes leverage azetidin-3-one hydrochloride as a starting material, which undergoes Horner-Wadsworth-Emmons (HWE) olefination with phosphonate esters to introduce α,β-unsaturated ester chains. These chains facilitate further cyclization or functionalization required for azecane ring formation [6]. Key challenges include managing stereoselectivity during ring formation and minimizing side reactions during protection/deprotection steps.
Cyclization to form the azecane core often involves intramolecular alkylation or reductive amination. A documented approach uses tert-butyl 3-oxoazetidine-1-carboxylate as a scaffold, where the carbonyl group is selectively reduced using sodium borohydride (NaBH₄) in methanol at 0°C. This yields tert-butyl 3-hydroxyazetidine-1-carboxylate (87% yield), which can be further functionalized at the hydroxy group to install side chains for ring expansion [3]. For bicyclic systems like 3,8-diazabicyclo[3.2.1]octane, Mannich-type cyclizations or ring-closing metathesis are employed. These methods require precise control of temperature and stoichiometry to avoid dimerization or over-reduction. The stereochemistry of the final bicyclic structure is heavily influenced by the choice of reducing agent and solvent polarity [4] [8].
Table 1: Cyclization Methods for Azetidine-to-Azecane Conversion
Starting Material | Cyclization Method | Key Reagent/Conditions | Product | Yield |
---|---|---|---|---|
Azetidin-3-one hydrochloride | HWE Olefination | DBU, THF, 65°C | Methyl (N-Boc-azetidin-3-ylidene)acetate | 72% |
3-Oxoazetidine-Boc | NaBH₄ Reduction | MeOH, 0°C | tert-Butyl 3-hydroxyazetidine-1-carboxylate | 87% |
3-Hydroxyazetidine-Boc | TEMPO Oxidation | Microchannel reactor, H₂O₂ | tert-Butyl 3-oxoazetidine-1-carboxylate | >90%* |
*Optimized yield using advanced reactors [1] [3] [6]
The introduction of the tert-butoxycarbonyl (Boc) group and the 3,8-dioxo functionality is achieved through tailored oxidation and esterification. TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl)-catalyzed oxidation is pivotal for converting 3-hydroxyazetidine intermediates to 3-oxo derivatives. Traditional methods using NaOCl as a co-oxidant face challenges like Baeyer-Villiger over-oxidation, generating lactone byproducts (e.g., tert-butyl 5-oxooxazolidine-3-carboxylate). To suppress this, microchannel reactors enable precise residence time control, improving selectivity:
Solvent and catalyst systems critically impact reaction efficiency and purity:
Reaction Step | Optimal Solvent | Catalyst | Temperature | Yield Improvement |
---|---|---|---|---|
Boc Protection | Anhydrous THF | DMAP (0.1 equiv) | 25°C | 95% vs. 78% (base-free) |
TEMPO Oxidation | CH₃CN/H₂O (9:1) | TEMPO (0.02 equiv)/H₂O₂ | 0–30°C | >90% (byproduct <5%) |
Reductive Amination | THF/EtOH (4:1) | Raney Ni (5 wt%) | 50°C, 50 psi H₂ | 88% (dr >95:5) |
HWE Olefination | Dry THF | DBU (1.1 equiv) | 65°C | 85% |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0